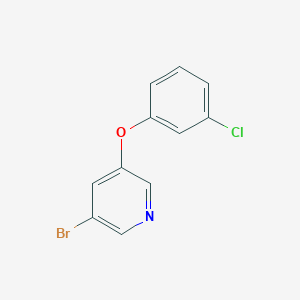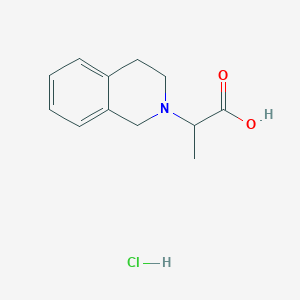![molecular formula C17H26N2O3 B1373797 tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate CAS No. 1252276-68-8](/img/structure/B1373797.png)
tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate” is a chemical compound with the molecular formula C17H26N2O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of carbamates, such as “this compound”, often involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides .Molecular Structure Analysis
The molecular weight of “this compound” is 306.40 .Chemical Reactions Analysis
Carbamates, including “this compound”, are often used in palladium-catalyzed synthesis of N-Boc-protected anilines .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
- Tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate serves as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). A study by (Zhao et al., 2017) established a rapid synthetic method for a similar compound, demonstrating its relevance in pharmaceutical compound synthesis.
Directed Lithiation
- In another application, directed lithiation techniques have been employed on similar carbamates, as discussed by (Smith et al., 2013). This process is critical for creating substituted products useful in various chemical syntheses.
Antiarrhythmic and Hypotensive Properties
- Phenyl N-substituted carbamates, a category to which this compound belongs, have shown potential in in vivo studies for antiarrhythmic and hypotensive properties, as noted by (Chalina et al., 1998).
Catalytic Applications in Synthesis
- The compound has also been used in catalytic applications for the synthesis of functionalised carbamates, with studies like (Ortiz et al., 1999) exploring its reactions with various electrophiles.
Role in Enantioselective Synthesis
- Additionally, this compound and its derivatives play a crucial role in the enantioselective synthesis of various compounds, such as those used in protease inhibitors, as reported by (Ghosh et al., 2017).
Applications in Crystallographic Studies
- This compound is also significant in crystallographic studies for understanding molecular structures and interactions, as seen in research by (Kant et al., 2015).
Analytical Chemistry Applications
- In the field of analytical chemistry, derivatives of this compound have been utilized in methods for determining herbicide residues, as described by (Crespo-Corral et al., 2008).
Antioxidant Synthesis
- The compound's derivatives have also been used in the synthesis of new monomeric antioxidants, suggesting its utility in materials science and polymer stabilization, as per the study by (Pan et al., 1998).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-phenylbutanoylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-13-12-18-15(20)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXDFDDGBHGUSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

Amine Hydrochloride](/img/structure/B1373714.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)


![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)





![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)
![1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1373733.png)
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)
![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)